
physicochemical properties of 2-Hydroxy-6-
(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Hydroxy-6-

(trifluoromethyl)nicotinamide

Cat. No.: B048032 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-
(trifluoromethyl)nicotinamide

Introduction: Bridging Structure and Function in
Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the journey from a

promising molecular scaffold to a viable clinical candidate is paved with rigorous

characterization. Small molecules, such as the heterocyclic compound 2-Hydroxy-6-
(trifluoromethyl)nicotinamide (CAS: 116548-03-9), represent key building blocks in this

process. The strategic incorporation of a trifluoromethyl group and a hydroxypyridine core

suggests its potential utility in modulating biological targets, where properties like metabolic

stability and hydrogen bonding are paramount. Derivatives of nicotinamide have shown

promise in diverse therapeutic areas, from oncology as DNA demethylase inhibitors to

agriculture as fungicides.[1][2]

Understanding the fundamental physicochemical properties of such a molecule is not a mere

academic exercise; it is the foundational dataset that informs every subsequent stage of

development. It dictates how the compound will behave in biological systems, how it can be

formulated, and ultimately, whether its therapeutic potential can be realized. This guide

provides a comprehensive framework for the experimental determination and interpretation of

the core physicochemical properties of 2-Hydroxy-6-(trifluoromethyl)nicotinamide. It is
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designed for researchers, scientists, and drug development professionals, offering not just

protocols, but the strategic rationale behind them.

Molecular and Physical Identity
The initial step in characterizing any compound is to establish its fundamental identity and

basic physical properties. These data serve as the primary reference for quality control and

sample purity.

Property Value Source(s)

Chemical Name
2-Hydroxy-6-

(trifluoromethyl)nicotinamide
N/A

Synonym(s)
2-oxo-6-(trifluoromethyl)-1,2-

dihydro-3-pyridinecarboxamide
[3]

CAS Number 116548-03-9 [4][5]

Molecular Formula C₇H₅F₃N₂O₂ [4][5]

Molecular Weight 206.12 g/mol [4]

Physical Form Solid [3]

Melting Point 220-223 °C N/A

Purity ≥95% - 97% [3]

Note: Some properties like boiling point and density are often based on computational

predictions in supplier databases and should be experimentally verified for critical applications.

Aqueous and Organic Solubility: The Gateway to
Bioavailability
Solubility is a critical determinant of a drug candidate's fate. Poor aqueous solubility can lead to

low absorption and bioavailability, while insufficient solubility in organic solvents can complicate

formulation and purification. The presence of both hydrogen bond donors (amide, hydroxyl) and

a lipophilic trifluoromethyl group in 2-Hydroxy-6-(trifluoromethyl)nicotinamide suggests a

nuanced solubility profile that must be experimentally determined.
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Causality Behind Experimental Design
The shake-flask method, while traditional, remains the gold standard for determining

equilibrium solubility due to its direct and unambiguous measurement. The choice of solvents—

water (for physiological relevance), DMSO (a common solvent for initial screening and stock

solutions), and ethanol (a co-solvent used in formulations)—provides a practical spectrum of

polarity for initial characterization.

Experimental Protocol: Equilibrium Shake-Flask
Solubility Assay

Preparation: Add an excess amount of solid 2-Hydroxy-6-(trifluoromethyl)nicotinamide to

separate vials containing a precise volume (e.g., 1 mL) of each test solvent (deionized water,

DMSO, ethanol). The excess solid should be visually apparent.

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a

shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). This

timeframe allows the dissolution and precipitation processes to reach a steady state.

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour

to let the undissolved solid settle. For aqueous samples, centrifugation (e.g., 10,000 x g for

15 minutes) is recommended to pellet any suspended microparticles.

Sampling: Carefully withdraw a precise aliquot of the supernatant from each vial. Ensure no

solid material is transferred.

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of

the chosen analytical method.

Quantification: Analyze the concentration of the dissolved compound in the diluted samples

using a validated analytical technique, such as High-Performance Liquid Chromatography

with UV detection (HPLC-UV).

Calculation: The solubility is calculated by multiplying the measured concentration by the

dilution factor.

Workflow for Solubility Determination
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Caption: Workflow for equilibrium shake-flask solubility assay.
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Lipophilicity (LogP): Predicting Membrane
Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of ADME

(Absorption, Distribution, Metabolism, and Excretion) profiling. The octanol-water partition

coefficient (LogP) is the standard measure. A balanced LogP is often crucial for oral

bioavailability, as the molecule must be soluble enough to be present in the aqueous

gastrointestinal fluid but lipophilic enough to permeate the lipid cell membranes.

Causality Behind Experimental Design
While the shake-flask method is the definitive way to measure LogP, the Reverse-Phase High-

Performance Liquid Chromatography (RP-HPLC) method is a highly efficient and reproducible

alternative that requires minimal compound.[6][7] It correlates the retention time of a compound

on a hydrophobic stationary phase (like C18) with the known LogP values of a set of standard

compounds. This relationship allows for the accurate estimation of a compound's LogP.

Experimental Protocol: RP-HPLC Method for ElogP
Determination

System Preparation: Use a C18 HPLC column. The mobile phase is typically a gradient of an

aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic solvent

like acetonitrile or methanol.

Calibration: Prepare a set of 5-7 standard compounds with well-documented LogP values

that span a range expected to bracket the test compound. Inject each standard individually

and record its retention time (t_R).

Sample Analysis: Prepare a solution of 2-Hydroxy-6-(trifluoromethyl)nicotinamide in the

mobile phase. Inject the sample and record its retention time. Also, inject a void volume

marker (e.g., uracil) to determine the column dead time (t_0).

Calculation of Capacity Factor (k'): For each standard and the test compound, calculate the

capacity factor using the formula: k' = (t_R - t_0) / t_0.
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Calibration Curve: Plot log(k') versus the known LogP values for the standard compounds.

Perform a linear regression to obtain the equation of the line (y = mx + c).

ElogP Determination: Using the log(k') value of 2-Hydroxy-6-
(trifluoromethyl)nicotinamide, calculate its estimated LogP (ElogP) from the regression

equation.

Workflow for LogP Determination via RP-HPLC
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Caption: Workflow for estimating LogP using the RP-HPLC method.

Acidity Constant (pKa): Understanding Ionization
State
The pKa value defines the pH at which a molecule is 50% ionized. This is critically important

because the ionization state of a drug affects its solubility, permeability, and interaction with its

biological target. 2-Hydroxy-6-(trifluoromethyl)nicotinamide possesses both potentially

acidic (hydroxypyridine) and basic (pyridine nitrogen) functionalities, making pKa determination

essential.

Causality Behind Experimental Design
UV-Vis spectrophotometry is a robust and sensitive method for pKa determination for

compounds with a chromophore whose absorbance spectrum changes with protonation state.

[8] By measuring the absorbance at a specific wavelength across a range of pH values, a

titration curve can be generated from which the pKa can be accurately derived. This method is

preferred over potentiometric titration for small quantities of material.

Experimental Protocol: pKa Determination by UV-Vis
Spectrophotometry

Wavelength Selection: Prepare two solutions of the compound in buffers of very low and very

high pH (e.g., pH 2 and pH 12) to ensure the compound is fully protonated and

deprotonated, respectively. Scan both solutions across the UV-Vis spectrum (e.g., 200-400

nm) to find an analytical wavelength where the difference in absorbance between the two

forms is maximal.

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH

3 to 11 in 0.5 pH unit increments).

Sample Preparation: Prepare a set of solutions with a constant concentration of the

compound in each of the buffers from the series.

Absorbance Measurement: Measure the absorbance of each solution at the pre-determined

analytical wavelength. Also, measure the precise pH of each solution.
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Data Analysis: Plot the measured absorbance against the measured pH. The data should

form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. It can be

determined mathematically by fitting the data to the Henderson-Hasselbalch equation.

Workflow for pKa Determination

Preparation

Measurement

Analysis

Result

Identify analytical wavelength
via UV-Vis scans at high/low pH

Measure absorbance of each
solution at analytical λ

Prepare buffered solutions
across a wide pH range

Record precise pH of each solution

Plot Absorbance vs. pH

Fit data to sigmoidal curve

Determine inflection point

pKa = pH at inflection point
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Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
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Structural and Spectroscopic Characterization
Spectroscopic analysis provides the definitive confirmation of a molecule's chemical structure

and purity. For 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a combination of NMR, FT-IR,

and Mass Spectrometry creates a unique fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic

protons on the pyridine ring, which will appear as doublets due to coupling. The chemical

shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-

donating hydroxyl group. The two protons of the primary amide (-CONH₂) may appear as two

separate broad signals, and a broad signal for the hydroxyl (-OH) proton will also be present,

with its position being highly dependent on solvent and concentration.

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbonyl carbon of the

amide will be significantly downfield. The carbon attached to the trifluoromethyl group will

appear as a quartet due to C-F coupling. The remaining aromatic carbons will have shifts

dictated by their electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present. Key expected

vibrational bands include:

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide.

~3200-3000 cm⁻¹: Aromatic C-H stretching.

~1680-1650 cm⁻¹: A strong C=O stretching (Amide I band).

~1620-1580 cm⁻¹: N-H bending and C=C/C=N ring stretching.

~1350-1150 cm⁻¹: Strong, characteristic C-F stretching vibrations from the CF₃ group.

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization

technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak

corresponding to the protonated molecule [M+H]⁺ at m/z 207.1. High-resolution mass

spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts

per million, providing definitive evidence of the chemical formula.

Conclusion
The physicochemical properties of 2-Hydroxy-6-(trifluoromethyl)nicotinamide are not merely

data points but are predictive indicators of its behavior in complex biological and chemical

systems. A thorough experimental determination of its solubility, lipophilicity, and acidity,

complemented by rigorous spectroscopic confirmation of its structure, provides the essential

foundation for any research and development program. The protocols and rationale outlined in

this guide offer a validated framework for generating this critical dataset, empowering scientists

to make informed decisions and unlock the full potential of this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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